Step-Economic vs. Traditional Spirocycle Synthesis
The Carreira methodology provides a scalable, step-economic synthesis of oxa-azaspiro[3.4]octanes, including the 6-(hydroxymethyl) derivative, with functional group tolerance enabling direct hydroxymethyl incorporation without additional protection/deprotection steps [1]. The parent 5-oxa-2-azaspiro[3.4]octane scaffold (CAS 145309-24-6) is commercially available as an intermediate .
| Evidence Dimension | Synthetic accessibility (number of synthetic steps) |
|---|---|
| Target Compound Data | Step-economic Carreira route applicable to oxa-azaspiro[3.4]octane scaffold |
| Comparator Or Baseline | Traditional multi-step spirocycle synthesis routes |
| Quantified Difference | Exact step count difference not specified for this specific compound |
| Conditions | Carreira et al. Org. Lett. 2013 methodology |
Why This Matters
Step-economic synthesis reduces procurement cost and supply chain lead time relative to custom-synthesized spirocycles requiring de novo route development.
- [1] Li, D. B.; Rogers-Evans, M.; Carreira, E. M. Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Org. Lett. 2013, 15 (18), 4766–4769. View Source
